molecular formula C10H8F4N2 B13054679 (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile

(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13054679
M. Wt: 232.18 g/mol
InChI Key: GBALNZYXZXHKDU-SECBINFHSA-N
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Description

(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile is a chiral organic compound characterized by the presence of an amino group, a nitrile group, and a trifluoromethyl-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-(trifluoromethyl)benzaldehyde and ®-3-aminopropanenitrile.

    Condensation Reaction: The aldehyde and the amine undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents used in the laboratory synthesis may be replaced with more cost-effective alternatives for large-scale production.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of chiral catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
  • Studied for its activity against specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • (3R)-3-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanenitrile
  • (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile
  • (3R)-3-Amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanenitrile

Comparison:

  • Structural Differences: The position of the fluorine or chlorine substituents on the aromatic ring can significantly impact the compound’s reactivity and biological activity.
  • Unique Properties: The specific arrangement of substituents in (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile may confer unique properties, such as enhanced stability or selectivity for certain biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

(3R)-3-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1

InChI Key

GBALNZYXZXHKDU-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)F)[C@@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(CC#N)N

Origin of Product

United States

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